Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate

Medicinal Chemistry Antiviral Drug Discovery Asymmetric Synthesis

The (1R,2S) stereochemistry of this Boc-protected amino ester is essential for HCV NS5B polymerase inhibitor programs (Dragovich et al.), where the (1S,2R)-enantiomer yields incompatible spatial orientation. The Boc group remains stable under saponification, enabling orthogonal protection inaccessible with the unprotected amine. The ethyl ester provides distinct reactivity (XLogP 2.6) versus methyl analogs. This compound enables >20 g syntheses without chromatography and is the required building block for sheetlike β-peptide foldamers and constrained cis-ACPC bioisosteres.

Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
CAS No. 1140972-29-7
Cat. No. B1425215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate
CAS1140972-29-7
Molecular FormulaC13H23NO4
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCC1NC(=O)OC(C)(C)C
InChIInChI=1S/C13H23NO4/c1-5-17-11(15)9-7-6-8-10(9)14-12(16)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10+/m1/s1
InChIKeyMHYUFBHMDDIXTD-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate (CAS 1140972-29-7) Overview and Sourcing Considerations


Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate (CAS 1140972-29-7) is a chiral cyclopentane β-amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and an ethyl ester moiety . With a molecular formula of C₁₃H₂₃NO₄ and a molecular weight of 257.33 g/mol, this compound is classified as a protected chiral amino acid building block . It is primarily employed as an enantiomerically pure intermediate in asymmetric synthesis, medicinal chemistry, and peptidomimetic research where defined (1R,2S) stereochemistry is critical . The compound serves as a stable, ready-to-use synthon that eliminates the need for on-site chiral resolution or Boc protection steps.

Why Generic Substitution Fails for Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate


Substituting Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate with its (1S,2R)-enantiomer, the corresponding methyl ester analog, or the unprotected (1R,2S)-2-aminocyclopentanecarboxylate results in fundamentally different synthetic and biological outcomes that cannot be corrected through downstream processing. The defined (1R,2S) stereochemistry is essential for accessing HCV NS5B polymerase inhibitors and other pharmacologically active compounds, as the (1S,2R)-enantiomer produces the opposite spatial orientation incompatible with target binding pockets [1]. Additionally, the Boc protecting group provides orthogonal protection during multi-step synthesis that the unprotected amine cannot offer, while the ethyl ester confers distinct reactivity and lipophilicity (XLogP3 = 2.6) compared to methyl ester analogs . These cumulative differences mean that in-class compounds are not interchangeable without compromising stereochemical fidelity, synthetic efficiency, or downstream biological activity.

Quantitative Evidence for Selecting Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate


Enantiomeric Purity Enables HCV NS5B Inhibitor Synthesis vs. (1S,2R)-Enantiomer

Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate is directly converted from (1R,2S)-2-aminocyclopentanecarboxylic acid ethyl ester, which is prepared in enantiomerically pure form (>99% de) as a synthetic intermediate required for a promising HCV NS5B polymerase inhibitor. The corresponding (1S,2R)-enantiomer is also prepared and confirmed to yield the opposite stereochemical configuration, demonstrating that only the (1R,2S)-configured Boc-derivative provides the correct spatial orientation for downstream coupling and cyclization [1].

Medicinal Chemistry Antiviral Drug Discovery Asymmetric Synthesis

Defined (1R,2S) Stereochemistry Dictates β-Peptide Secondary Structure vs. (1S,2S)-Diastereomer

The core cis-2-aminocyclopentanecarboxylic acid (cis-ACPC) scaffold—the deprotected backbone of this compound—exhibits distinct conformational behavior depending on relative stereochemistry. Oligomers of (1R,2S)-cis-ACPC adopt a sheetlike secondary structure, whereas (1S,2S)-trans-ACPC oligomers adopt helical conformations. This stereochemistry-dependent folding switch demonstrates that the (1R,2S)-configured building block, from which this Boc-ethyl ester is derived, provides predictable, non-interchangeable structural outcomes [1][2].

Peptidomimetics Foldamer Design Conformational Analysis

Boc Protection Enables Orthogonal Synthetic Manipulation vs. Unprotected Amino Ester

Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate contains a Boc-protected amino group that remains stable under basic, nucleophilic, and mild reductive conditions, whereas the unprotected analog Ethyl (1R,2S)-2-aminocyclopentanecarboxylate (CAS 197916-36-2) bears a free primary amine that participates in unwanted side reactions during ester saponification, peptide coupling, or alkylation steps. The Boc group can be selectively removed under acidic conditions (TFA or HCl/dioxane) when desired, providing orthogonal protection not available with the free amine analog .

Multi-step Organic Synthesis Protecting Group Strategy Peptide Synthesis

Ethyl Ester Provides Optimal Balance of Lipophilicity and Reactivity vs. Methyl Ester Analog

Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate (XLogP3 = 2.6, MW = 257.33) exhibits greater lipophilicity and slightly attenuated electrophilicity at the carbonyl carbon compared to Methyl cis-2-(Boc-amino)cyclopentanecarboxylate (CAS 164916-42-1, MW = 243.30). The ethyl ester also demonstrates slower saponification kinetics under basic conditions, enabling more controlled selective hydrolysis when orthogonal protection is required. Additionally, ethyl esters generally show reduced volatility and improved chromatographic behavior relative to methyl esters .

Medicinal Chemistry Optimization Prodrug Design Synthetic Intermediate

Cyclopentane Ring Provides Defined cis-Conformational Restraint vs. Acyclic β-Amino Acid Analogs

The cis-2-aminocyclopentanecarboxylic acid scaffold enforces a fixed dihedral angle between the amino and carboxyl groups, constraining the backbone into a specific cis orientation. This contrasts sharply with acyclic β-amino acids such as β-alanine derivatives or flexible γ-amino acids, which adopt multiple low-energy conformations in solution. The constrained cyclopentane ring reduces conformational entropy upon binding to biological targets and provides predictable secondary structure induction in peptidomimetic oligomers, a property not available from flexible acyclic analogs [1][2].

Conformational Restriction Bioisostere Design Peptide Stapling

High Purity Specifications Reduce Purification Burden vs. Lower-Grade Commercial Alternatives

Commercial specifications for Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate from reputable vendors range from ≥95% to 98% minimum purity, with some suppliers providing HPLC verification and moisture content specifications (<0.5%). Lower-grade alternatives or in-house synthesized material typically require additional purification steps (column chromatography or recrystallization) before use in sensitive coupling reactions. The documented purity specifications enable direct use in multi-step sequences without intermediate purification, reducing overall synthetic step count and material loss .

Quality Control Procurement Specification Synthetic Efficiency

Optimal Application Scenarios for Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate


HCV NS5B Polymerase Inhibitor Synthesis and Related Antiviral Programs

Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate is the preferred starting material for preparing HCV NS5B polymerase inhibitors and structurally related antiviral agents. As demonstrated by Dragovich et al., the (1R,2S)-configured amino ester is converted to the Boc-protected derivative and subsequently coupled to benzothiadiazine-acid scaffolds followed by Dieckmann cyclization to generate the bioactive pharmacophore. The defined (1R,2S) stereochemistry is essential for target engagement; the (1S,2R)-enantiomer yields a compound with opposite spatial orientation incompatible with the NS5B active site [1]. This compound enables >20 g scale synthesis with high enantioselectivity and avoids chromatographic purification steps, making it suitable for both discovery-scale medicinal chemistry and process development [1].

β-Peptide Foldamer Design Requiring Sheetlike Secondary Structure

For research programs designing β-peptide foldamers that adopt sheetlike or nonpolar strand secondary structures, the (1R,2S)-cis-ACPC scaffold—accessible via deprotection of Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate—provides the stereochemical foundation required for this specific folding behavior. Inversion of the relative stereochemistry to the trans-(1S,2S)-configuration switches the preferred periodic structure from a sheet to a helix, confirming that the (1R,2S)-configured building block is not interchangeable with other diastereomers [2]. The Boc-ethyl ester format enables direct incorporation into solid-phase peptide synthesis or solution-phase oligomerization protocols after selective deprotection of either the amine (acidic conditions) or carboxylic acid (basic hydrolysis).

Multi-Step Asymmetric Synthesis Requiring Orthogonal Functional Group Protection

Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate is uniquely suited for multi-step synthetic routes that require selective manipulation of the ester moiety in the presence of a protected amine. The Boc group remains stable under saponification conditions (LiOH or NaOH in aqueous THF/MeOH), enabling conversion of the ethyl ester to the corresponding carboxylic acid without amine deprotection. This orthogonal protection strategy is essential for preparing N-Boc-cis-2-aminocyclopentanecarboxylic acid building blocks for subsequent peptide coupling or for accessing differentiated amide and ester derivatives. The unprotected Ethyl (1R,2S)-2-aminocyclopentanecarboxylate would undergo competing N-acylation or N-alkylation under these same conditions, making the Boc-protected derivative the only viable starting material for such sequences .

Conformationally Constrained Bioisostere Incorporation in Drug Discovery

In structure-based drug design programs targeting proteins where conformational preorganization enhances binding affinity, Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate serves as a key synthon for introducing cis-2-aminocyclopentanecarboxylic acid as a constrained β-amino acid bioisostere. The cyclopentane ring fixes the relative orientation of the amino and carboxyl groups, reducing the conformational entropy penalty upon target binding compared to flexible acyclic linkers. This property is particularly valuable for improving the potency of peptide-based inhibitors, for stabilizing β-turn mimetics, and for engineering proteolytically stable peptidomimetics with enhanced cell permeability [2]. The Boc-ethyl ester format allows for facile incorporation into standard medicinal chemistry workflows with predictable reactivity and minimal purification requirements.

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